molecular formula C9H16Cl2N2O B13091800 3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride

3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride

Cat. No.: B13091800
M. Wt: 239.14 g/mol
InChI Key: JXNFUCOZNHJVCR-UHFFFAOYSA-N
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Description

3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride is an organic compound with the molecular formula C9H16Cl2N2O. It is a derivative of propanol and contains both amino and hydroxyl functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and nitroethane.

    Reduction: The nitro groups are reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxyl group at the desired position.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.

    Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 3-amino-2-(3-aminophenyl)propanal.

    Reduction: Formation of 3-amino-2-(3-aminophenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2-aminophenyl)propan-1-ol dihydrochloride
  • 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride
  • 1-(3-aminophenyl)propan-1-ol

Uniqueness

3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required.

Properties

Molecular Formula

C9H16Cl2N2O

Molecular Weight

239.14 g/mol

IUPAC Name

3-amino-2-(3-aminophenyl)propan-1-ol;dihydrochloride

InChI

InChI=1S/C9H14N2O.2ClH/c10-5-8(6-12)7-2-1-3-9(11)4-7;;/h1-4,8,12H,5-6,10-11H2;2*1H

InChI Key

JXNFUCOZNHJVCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(CN)CO.Cl.Cl

Origin of Product

United States

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